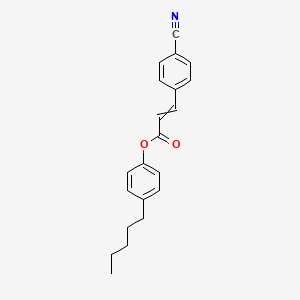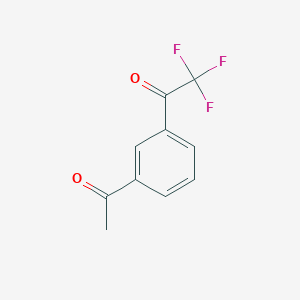
Tetramethylammonium dicyanoamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylammonium dicyanoamide is an ionic compound composed of the tetramethylammonium cation and the dicyanoamide anion. It is known for its unique properties, including high thermal stability and conductivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylammonium dicyanoamide can be synthesized through a metathesis reaction. One common method involves reacting tetramethylammonium chloride with sodium dicyanoamide in an aqueous solution. The reaction proceeds as follows:
(CH3)4NCl+NaN(CN)2→(CH3)4NN(CN)2+NaCl
The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often involving temperature regulation and the use of solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylammonium dicyanoamide undergoes various chemical reactions, including:
Substitution Reactions: The dicyanoamide anion can participate in nucleophilic substitution reactions, where it replaces other anions in a compound.
Complex Formation: It can form complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include halides and other anionic species.
Solvents: Polar solvents such as water, methanol, and acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with metal salts can produce metal-dicyanoamide complexes.
Aplicaciones Científicas De Investigación
Tetramethylammonium dicyanoamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Its ionic nature makes it useful in studies involving ion transport and membrane interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and solubility.
Industry: It is employed in the production of conductive materials and as an electrolyte in batteries and capacitors.
Mecanismo De Acción
The mechanism by which tetramethylammonium dicyanoamide exerts its effects involves its ionic nature. The tetramethylammonium cation interacts with various molecular targets, including ion channels and receptors, influencing their activity. The dicyanoamide anion can participate in coordination chemistry, forming complexes with metal ions and affecting their reactivity.
Comparación Con Compuestos Similares
Tetramethylammonium Chloride: Similar in structure but lacks the dicyanoamide anion, making it less versatile in certain reactions.
Tetramethylammonium Hydroxide: Used in different applications due to its strong basicity.
Tetramethylammonium Fluoride: Known for its use in fluorination reactions.
Uniqueness: Tetramethylammonium dicyanoamide stands out due to its combination of the tetramethylammonium cation and the dicyanoamide anion, providing unique properties such as high thermal stability and the ability to form complexes with metals.
Propiedades
Número CAS |
25816-27-7 |
|---|---|
Fórmula molecular |
C6H12N4 |
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
cyanoiminomethylideneazanide;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2N3/c1-5(2,3)4;3-1-5-2-4/h1-4H3;/q+1;-1 |
Clave InChI |
NWEVUKIJTLKGBW-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C.C(=[N-])=NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
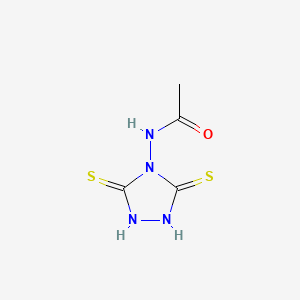
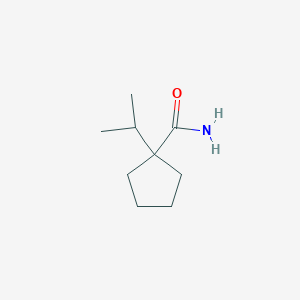
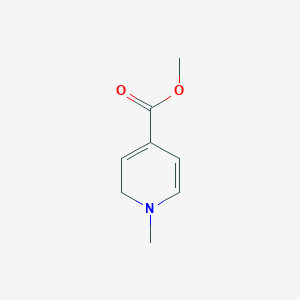
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
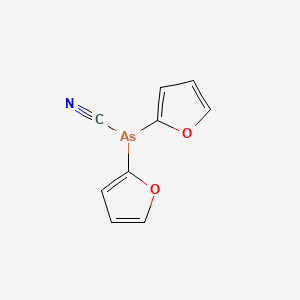
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
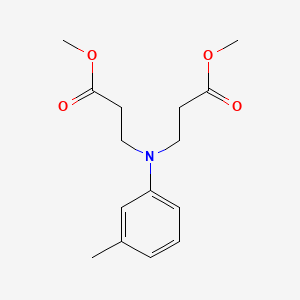
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
